N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Scientific Research Applications
Discovery and Evaluation in VEGFR-2 Inhibition
The compound falls under a broader category of chemicals that have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Such inhibitors, including closely related analogues, have shown significant efficacy in inhibiting VEGFR-2, demonstrating excellent kinase selectivity and favorable pharmacokinetic properties, which could be vital in developing new treatments for various carcinomas (Borzilleri et al., 2006).
Role in PET Imaging for Cancer
Analogues of this compound have been synthesized for potential use in positron emission tomography (PET) imaging to target specific cancer mutations, such as B-Raf(V600E) in cancers. These developments indicate the compound's relevance in creating imaging agents that can aid in the precise detection and diagnosis of cancer (Wang et al., 2013).
Synthesis and Chemical Properties
The synthesis and characterization of related compounds have been thoroughly explored, indicating methods to enhance their solubility, stability, and potential for further chemical modifications. These insights are crucial for tailoring the compound's properties for specific scientific and medical applications (Liu et al., 2002).
Anticancer Activity and Molecular Design
The compound and its analogues have been part of studies focusing on their anticancer activities, demonstrating the potential in designing new therapeutic agents. Their ability to interact with biological targets, such as enzymes and receptors, showcases the compound's utility in medicinal chemistry for treating various forms of cancer (Jeankumar et al., 2013).
Advanced Material Applications
Research into the compound's derivatives has also extended into materials science, exploring their use in creating novel polymers and materials with specific electronic and mechanical properties. Such applications suggest the compound's versatility beyond pharmaceuticals, indicating its potential in developing new materials for technological applications (Yokozawa et al., 2002).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F2N3O2S/c27-19-13-22(28)24-23(14-19)34-26(30-24)31(16-17-5-4-12-29-15-17)25(32)18-8-10-21(11-9-18)33-20-6-2-1-3-7-20/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLJTOAPBFLUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.